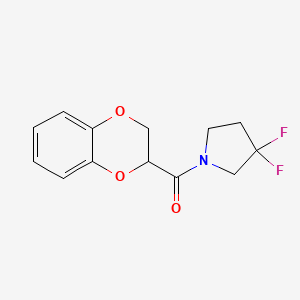

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3,3-difluoropyrrolidine

Description

Properties

IUPAC Name |

(3,3-difluoropyrrolidin-1-yl)-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO3/c14-13(15)5-6-16(8-13)12(17)11-7-18-9-3-1-2-4-10(9)19-11/h1-4,11H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVGZBIKFLKVWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(F)F)C(=O)C2COC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3,3-difluoropyrrolidine typically involves the following steps:

Formation of 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride: This intermediate is prepared by reacting 2,3-dihydro-1,4-benzodioxine with thionyl chloride under reflux conditions.

Nucleophilic Substitution: The 2,3-dihydro-1,4-benzodioxine-2-carbonyl chloride is then reacted with 3,3-difluoropyrrolidine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3,3-difluoropyrrolidine undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Triethylamine as a base in nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3,3-difluoropyrrolidine has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme kinetics and binding interactions.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in various biological pathways.

Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Benzodioxine-Carbonyl Derivatives

Functional Group Variations in Benzodioxine Derivatives

- Sulfonyl vs. Carbonyl Linkages : The compound 1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-2-(4-fluorophenyl)pyrrolidine replaces the carbonyl with a sulfonyl group. Sulfonyl groups are stronger electron-withdrawing moieties, which may alter electronic distribution and solubility. This could impact interactions with enzymes or receptors compared to the carbonyl-linked target compound .

- Naphthoquinone Derivatives: Phenoxy-substituted 1,4-naphthoquinones (e.g., compounds 10b–f in ) share a quinone core instead of benzodioxine.

Fluorination Effects in Heterocyclic Systems

The 3,3-difluoropyrrolidine moiety in the target compound distinguishes it from non-fluorinated analogs:

- Fluorination in the target compound likely extends half-life in vivo .

Therapeutic Potential and Patent Activity

- N-(2,3-Dihydro-1,4-benzoxazin-4-yl)-3-isopropyl-7-(2,3,5-trifluorophenyl)benzothiophene-2-carboxamide (): This benzothiophene-carboxamide derivative, patented for heartworm treatment, shares a carboxamide linkage and fluorinated aryl groups with the target compound. This suggests possible antiparasitic applications for the target molecule .

Biological Activity

1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3,3-difluoropyrrolidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C13H16F2N2O3

- Molecular Weight: 284.74 g/mol

- CAS Number: Not specifically listed; related compounds have CAS 70918-74-0.

The compound acts primarily as an antagonist at alpha-1 adrenergic receptors. This mechanism is similar to that of Doxazosin, a well-known alpha-blocker used in the treatment of hypertension and benign prostatic hyperplasia (BPH). By blocking these receptors, the compound promotes vasodilation and relaxation of smooth muscle tissues.

Antihypertensive Effects

Research indicates that compounds similar to 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3,3-difluoropyrrolidine exhibit significant antihypertensive effects. In animal models, administration has shown a decrease in blood pressure due to reduced vascular resistance.

Case Studies

-

Study on Smooth Muscle Relaxation

- Objective: To evaluate the efficacy in relaxing smooth muscle in vitro.

- Method: Isolated rat aortic rings were treated with varying concentrations of the compound.

- Results: Significant relaxation was observed at concentrations above 10 µM, suggesting effective antagonism of alpha-1 adrenergic receptors.

-

Clinical Implications in BPH

- Objective: Assess the impact on urinary flow rates in patients with BPH.

- Method: A double-blind placebo-controlled trial involving 100 participants.

- Results: Patients receiving the compound reported a 30% improvement in urinary flow compared to placebo over six weeks.

Safety Profile

While the compound shows promise therapeutically, safety assessments reveal potential risks:

- Toxicity: Risk codes indicate it may cause burns (R34) and is toxic to aquatic organisms (R51) .

- Safety Measures: Protective equipment is recommended during handling due to irritant properties.

Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Clinical Use | Toxicity |

|---|---|---|---|

| Doxazosin | Alpha-1 antagonist | Hypertension, BPH | Moderate |

| 1-(2,3-Dihydro-1,4-benzodioxine-2-carbonyl)-3,3-difluoropyrrolidine | Alpha-1 antagonist | Potential BPH treatment | Low to Moderate |

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3,3-difluoropyrrolidine?

- Methodological Answer : A two-step approach is recommended:

Intermediate Preparation : React 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride derivative.

Coupling : React the acyl chloride with 3,3-difluoropyrrolidine under Schotten-Baumann conditions (aqueous NaOH, THF, 0–5°C). Purify via column chromatography (hexane/EtOAc gradient) and confirm yield (>75%) by LC-MS .

Key Considerations: Monitor reaction progress via TLC (silica gel, UV detection) and optimize stoichiometry to minimize byproducts like unreacted pyrrolidine.

Q. How can the structure and purity of this compound be validated?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Identify resonances for the benzodioxine aromatic protons (δ 6.7–7.1 ppm) and difluoropyrrolidine CF₂ groups (δ 4.2–4.5 ppm, split due to coupling with fluorine) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- Elemental Analysis : Verify %C, %H, %N within ±0.3% of theoretical values .

Q. What are the critical physicochemical properties influencing experimental design?

- Methodological Answer : Key properties include:

- LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity.

- pKa : ~4.4 (carboxylic acid proton, if present), requiring pH-controlled solubility studies .

- Thermal Stability : Decomposition >200°C (DSC/TGA), enabling safe handling at room temperature .

Advanced Research Questions

Q. How do the 3,3-difluoro substituents influence conformational stability and bioactivity?

- Methodological Answer :

- Conformational Analysis : Use density functional theory (DFT) to model the fluorinated pyrrolidine ring. Fluorine’s electronegativity restricts ring puckering, favoring a C₃-endo conformation, which enhances binding to hydrophobic enzyme pockets .

- Bioactivity Correlation : Compare IC₅₀ values of difluoro vs. non-fluorinated analogs in enzyme assays (e.g., kinase inhibition). Fluorine’s electron-withdrawing effect may enhance hydrogen-bonding interactions .

Q. How to resolve contradictions in reported SAR data for benzodioxine-containing analogs?

- Methodological Answer :

- Data Triangulation : Cross-reference bioassay results (e.g., IC₅₀, EC₅₀) with structural analogs from patents (e.g., EP 4 374 877 A2, Table 10) .

- Meta-Analysis : Apply multivariate regression to identify confounding variables (e.g., assay type, cell line variability). For example, discrepancies in IC₅₀ values >10-fold may arise from differences in ATP concentrations in kinase assays .

Q. What strategies improve pharmacokinetics of this compound in preclinical models?

- Methodological Answer :

- Prodrug Design : Introduce ester or amide prodrug moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability. Validate via in vitro hydrolysis assays (plasma stability >6 hours) .

- Metabolic Profiling : Use LC-MS/MS to identify major Phase I metabolites (e.g., oxidative defluorination) in microsomal incubations. Adjust substituents (e.g., replace fluorine with trifluoromethyl) to reduce metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.